3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride is an organic compound with the molecular formula . It appears as a white solid that is insoluble in water but soluble in organic solvents such as chloroform and methanol. This compound is classified as a piperidine derivative, specifically a substituted piperidine, which indicates its structural characteristics and potential applications in medicinal chemistry and organic synthesis .
The synthesis of 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride typically involves the reaction of 3-[(2,4-Difluorobenzyl)oxy]piperidine with hydrochloric acid. This reaction yields the hydrochloride salt, enhancing the compound's stability and solubility in various solvents.
In industrial settings, production methods mirror laboratory techniques but are scaled up for efficiency and higher output. The use of large reactors allows for precise control over reaction parameters, which is crucial for maintaining product quality.
The molecular structure of 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride features a piperidine ring substituted with a difluorobenzyl ether group. The presence of fluorine atoms enhances the compound's biological activity and lipophilicity.
3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride can participate in various chemical reactions typical for piperidine derivatives. These include:
The specific conditions for these reactions can vary widely based on desired outcomes, including temperature, solvent choice, and catalysts .
The mechanism of action for 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride involves its interaction with biological targets such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions that alter signaling pathways related to various biological processes. This mechanism is crucial for its potential therapeutic effects in medicinal applications.
3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride has several significant applications:
The strategic disconnection of 3-[(2,4-difluorobenzyl)oxy]piperidine hydrochloride reveals two primary synthons: a functionalized piperidine core and a 2,4-difluorobenzyl electrophile. The piperidine ring (CAS 1219977-12-4) serves as the nucleophilic component, typically protected at nitrogen prior to etherification. The 2,4-difluorobenzyl chloride acts as the electrophilic coupling partner, chosen for its enhanced reactivity over bromides in nucleophilic substitution reactions. This disconnection is validated by the commercial availability of both 3-hydroxypiperidine hydrochloride and 2,4-difluorobenzyl chloride as building blocks [1] . Alternative retrosynthetic pathways include:
Table 1: Key Building Blocks for Piperidine Scaffold Synthesis
Synthon | Role | CAS Number | Molecular Weight |
---|---|---|---|
3-Hydroxypiperidine | Nucleophile core | 6859-99-0 | 101.15 g/mol |
2,4-Difluorobenzyl chloride | Electrophilic coupling agent | 139457-34-6 | 162.59 g/mol |
N-Boc-3-hydroxypiperidine | Protected intermediate | 102714-56-1 | 187.25 g/mol |
The 2,4-difluorobenzyl ether moiety is incorporated via nucleophilic substitution under basic conditions. Optimal yields (>85%) are achieved using potassium carbonate in anhydrous acetonitrile at 60°C, minimizing di-alkylation byproducts. The ortho- and para-fluorine positions significantly influence the compound’s electronic and steric profile:
Comparative studies with 3-((2,6-difluorobenzyl)oxy)piperidine hydrochloride (CAS 1219977-12-4) demonstrate that ortho-fluorine positioning drastically alters molecular conformation. The 2,4-isomer exhibits 20-fold greater potency in neurological targets due to reduced steric hindrance at the binding pocket [2] .
Table 2: Impact of Fluorination Patterns on Compound Properties
Benzyl Substituent | logP | Metabolic Half-life (h) | Relative Potency |
---|---|---|---|
2,4-Difluoro | 2.1 | 3.5 | 1.00 (reference) |
2,6-Difluoro | 2.0 | 2.8 | 0.05 |
4-Monofluoro | 1.8 | 2.1 | 0.32 |
Non-fluorinated | 1.3 | 1.4 | 0.11 |
The piperidine nitrogen serves as a critical modification site for optimizing ADME properties. While the hydrochloride salt (CAS 1220034-92-3) enhances aqueous solubility (32 mg/mL) for in vitro assays, alternative salt forms and N-alkylations profoundly influence pharmacokinetics:
Molecular weight optimization is achievable through N-deprotection/reprotection strategies. The hydrochloride salt (MW 277.74 g/mol) can be modified to N-Boc-protected derivatives (MW 379.84 g/mol) for intermediate storage, later deprotected under acidic conditions. These modifications demonstrate how small structural changes alter plasma protein binding from 78% to 92%, directly impacting free drug concentrations [4] .
Modern synthetic routes emphasize atom economy and waste reduction through:
These methods reduce E-factors (kg waste/kg product) from 32 (traditional synthesis) to <5, aligning with green chemistry principles. Catalytic systems using copper(I) iodide (0.5 mol%) enable Ullmann-type couplings for advanced analogs, while enzyme-mediated resolutions (lipase CAL-B) produce enantiopure (>99% ee) versions for chiral studies [6].
Table 3: Comparison of Synthetic Methodologies
Method | Reaction Time | Yield (%) | Solvent Consumption | PMI* |
---|---|---|---|---|
Traditional solution-phase | 12 h | 78 | 500 mL/g product | 32 |
Microwave-assisted | 30 min | 92 | 20 mL/g product | 8 |
Mechanochemical | 2 h | 95 | 0 mL/g product | 1.5 |
Continuous flow | 15 min | 89 | 10 mL/g product | 4 |
*Process Mass Intensity
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3